molecular formula C9H10O4 B1676491 Methyl vanillate CAS No. 3943-74-6

Methyl vanillate

Cat. No. B1676491
CAS RN: 3943-74-6
M. Wt: 182.17 g/mol
InChI Key: BVWTXUYLKBHMOX-UHFFFAOYSA-N
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Description

Methyl vanillate is one of the ingredients in Oryza sativa Linn., and it is a Wnt/β-catenin pathway activator . It is a benzoate ester that is the methyl ester of vanillic acid . It has a role as an antioxidant and a plant metabolite . It occurs naturally in vanilla beans and Pinot noir wine . It maintains antimicrobial properties due to the phenylpropanoid moiety in the structure .


Synthesis Analysis

Vanillic acid can be obtained from the oxidation of vanillin by various oxidizing agents . With Pd/C, NaBH4, and KOH as the oxidizing agent, the conversion was reported to occur in 89% yield .


Molecular Structure Analysis

The molecular formula of Methyl vanillate is C9H10O4 .


Chemical Reactions Analysis

Vanillic acid can be obtained from the oxidation of vanillin by various oxidizing agents . With Pd/C, NaBH4, and KOH as the oxidizing agent, the conversion was reported to occur in 89% yield .


Physical And Chemical Properties Analysis

The molecular weight of Methyl vanillate is 182.1733 .

Safety And Hazards

Methyl vanillate should not be released into the environment . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The future outlook of the Methyl vanillate Market seems promising, with a projected growth rate during the forecasted period . The increasing demand for natural flavor enhancers in the food and beverage industry is a key driving factor for the market . In addition, the cosmetics and pharmaceutical industries are also contributing to the market growth . Methyl Vanillate is widely used in cosmetic products such as perfumes, lotions, and creams for its pleasant fragrance . It is also utilized as an intermediate in the production of pharmaceuticals due to its medicinal properties .

properties

IUPAC Name

methyl 4-hydroxy-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O4/c1-12-8-5-6(9(11)13-2)3-4-7(8)10/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWTXUYLKBHMOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
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DSSTOX Substance ID

DTXSID5074345
Record name Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester
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Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Methyl vanillate

CAS RN

3943-74-6
Record name Methyl vanillate
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Record name Methyl vanillate
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Synthesis routes and methods I

Procedure details

A solution of 4-hydroxy-3methoxy benzoic acid (7.2 g) in methanol (150 ml) was refluxed in presence of concentrated hydrochloric acid (0.5 ml) for 12 hrs. After concentrating under reduced pressure, the residue was dissolved in ethyl acetate (200 ml) and washed with water (50 ml) 10% sodium bicarbonate solution (2×50 ml), water (50 ml) and dried over anhydrous magnesium sulfate. Removal of the solvent under reduced pressure provided 7.25 g of 4-hydroxy-3-methoxy benzoic acid methyl ester. (Yield=91.5%).
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-hydroxy-3-methoxybenzoic acid (0.1 g, 0.59 mmol) in 10 mL of methanol was added 0.3 mL of conc. sulfuric acid, and refluxed overnight. The pH of the solution was shifted into an alkaline zone by addition of 5% aqueous NaHCO3 solution. Following extraction with EtOAc, the extract was washed with a saturated NaCl aqueous solution. It was dried over MgSO4 and the solvent was removed by concentration under reduced pressure to afford the compound 9 (0.107 g, 98%).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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